Terbinafine hydrochloride

Catalog No.
S544942
CAS No.
78628-80-5
M.F
C21H26ClN
M. Wt
327.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Terbinafine hydrochloride

CAS Number

78628-80-5

Product Name

Terbinafine hydrochloride

IUPAC Name

(E)-N,6,6-trimethyl-N-(naphthalen-1-ylmethyl)hept-2-en-4-yn-1-amine;hydrochloride

Molecular Formula

C21H26ClN

Molecular Weight

327.9 g/mol

InChI

InChI=1S/C21H25N.ClH/c1-21(2,3)15-8-5-9-16-22(4)17-19-13-10-12-18-11-6-7-14-20(18)19;/h5-7,9-14H,16-17H2,1-4H3;1H/b9-5+;

InChI Key

BWMISRWJRUSYEX-SZKNIZGXSA-N

SMILES

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl

Synonyms

(E)-N-(6,6-dimethyl-2-heptenynyl)-N-methyl-1-naphthalenementhamin hydrochloride, DA 5505, Lamisil, SF 86 327, SF 86-327, SF 86327, SF-86-327, SF86327, TDT 067, TDT-067, TDT067, terbinafine, terbinafine hydrochloride, Terbinafine, (Z)-, terbinafine, (Z)-isomer

Canonical SMILES

CC(C)(C)C#CC=CCN(C)CC1=CC=CC2=CC=CC=C21.Cl

Isomeric SMILES

CC(C)(C)C#C/C=C/CN(C)CC1=CC=CC2=CC=CC=C21.Cl

Understanding Fungal Mechanisms:

  • Mode of Action: TFH inhibits squalene epoxidase, an enzyme crucial for ergosterol biosynthesis in fungal cell membranes. This disrupts membrane integrity and function, leading to fungal cell death. Understanding this mechanism through research using TFH helps elucidate fungal biology and identify potential targets for new antifungal drugs. [Source: ]
  • Comparative Studies: Researchers use TFH to compare the antifungal activity of different drug candidates against various fungal strains. This helps optimize drug development and identify strains with potential resistance mechanisms. [Source: ]

Exploring Novel Applications:

  • Combating Plant Pathogens: TFH shows promise as a fungicide against plant pathogens due to its broad-spectrum activity and fungicidal nature. Research explores its potential to control agricultural diseases and improve crop yields. [Source: ]
  • Developing Drug Delivery Systems: Researchers investigate new formulations of TFH for improved topical delivery, enhanced penetration, and targeted action against specific fungal infections. This research could lead to more effective and patient-friendly treatments. [Source: ]

Studying Fungal Resistance:

  • Monitoring Resistance Development: TFH is generally considered a first-line antifungal with low resistance rates. However, research monitors the emergence of resistance in specific fungal populations, using TFH as a reference compound to understand resistance mechanisms and inform treatment strategies. [Source: ]
  • Investigating Resistance Mechanisms: Studies utilize TFH to investigate the genetic and molecular basis of fungal resistance to azole antifungals, including TFH itself. This knowledge helps develop strategies to overcome resistance and improve antifungal efficacy. [Source: ]

Terbinafine hydrochloride is an antifungal medication primarily used to treat dermatophyte infections such as athlete's foot, jock itch, and fungal nail infections. It belongs to the allylamine class of antifungals and acts by inhibiting the enzyme squalene epoxidase, which is crucial in the biosynthesis of ergosterol, a key component of fungal cell membranes. By disrupting ergosterol production, terbinafine compromises the integrity of the fungal cell membrane, leading to cell death. The compound is available in both oral and topical formulations and is known for its high lipophilicity, allowing it to accumulate in keratin-rich tissues such as hair and nails, providing prolonged therapeutic effects even after treatment cessation .

As mentioned earlier, terbinafine acts by inhibiting squalene epoxidase, a fungal enzyme responsible for converting squalene to an ergosterol precursor [, ]. Ergosterol is a critical component of the fungal cell wall. By inhibiting its synthesis, terbinafine disrupts the cell wall integrity, leading to fungal cell death []. This mechanism is specific to fungi and does not significantly affect human cholesterol synthesis, making it a valuable antifungal medication.

  • Toxicity: Terbinafine is generally well-tolerated, but side effects like taste disturbances, nausea, and gastrointestinal upset can occur [].
  • Drug Interactions: Terbinafine can interact with other medications, so it's crucial to inform your doctor about all medications you are taking before starting terbinafine treatment [].
  • Flammability: Information on the specific flammability of terbinafine hydrochloride is limited. However, as an organic compound, it is likely combustible.
  • Reactivity: No significant information on reactivity is available in publicly accessible scientific resources.

  • Olefin Metathesis: The synthesis begins with the olefin metathesis of 1,3-dichloropropene and neohexene.
  • Reaction with Amine: This intermediate is then reacted with N-methyl-1-naphthalenemethanamine to yield terbinafine.
  • Formation of Hydrochloride Salt: The final step involves reacting terbinafine with hydrogen chloride to produce terbinafine hydrochloride as a stable salt form .

The primary biological activity of terbinafine hydrochloride lies in its potent antifungal properties. It selectively inhibits squalene epoxidase in fungi while having minimal impact on similar enzymes in humans. This selective inhibition leads to a significant reduction in ergosterol levels within fungal cells, ultimately causing cell lysis. In addition to its antifungal activity, recent studies have suggested that terbinafine may exhibit anti-inflammatory properties and potential effects on angiogenesis .

Terbinafine hydrochloride is widely used in clinical settings for the treatment of various fungal infections:

  • Onychomycosis: Effective against nail fungus.
  • Tinea Pedis: Commonly used for athlete's foot.
  • Tinea Cruris: Used for jock itch.
  • Tinea Versicolor: Effective for skin discoloration caused by fungal infection.

Its ability to accumulate in keratin-rich tissues makes it particularly effective for treating infections that are difficult to eradicate .

Terbinafine hydrochloride has been shown to interact with various drugs due to its effects on liver enzymes. Notably:

  • It can inhibit the metabolism of certain medications, leading to increased plasma concentrations of those drugs.
  • Studies indicate that it may convert extensive metabolizers of dextromethorphan (a probe substrate) into poor metabolizers due to its inhibitory effects on cytochrome P450 enzymes .
  • Caution should be exercised when co-administering with drugs such as pimozide or thioridazine due to potential interactions that may increase side effects or toxicity .

Several compounds share structural or functional similarities with terbinafine hydrochloride. Here is a comparison highlighting its uniqueness:

Compound NameClassMechanism of ActionUnique Feature
NaftifineAllylamineInhibits squalene epoxidasePrimarily used topically; less systemic absorption
ButenafineAllylamineInhibits squalene epoxidaseEffective against dermatophytes; less potent than terbinafine
GriseofulvinAntifungalDisrupts mitotic spindle formationUsed for systemic treatment; not ergosterol-specific
ClotrimazoleImidazoleInhibits ergosterol synthesisBroad-spectrum antifungal; topical use primarily

Terbinafine's unique mechanism of selectively targeting fungal squalene epoxidase while sparing human cholesterol production distinguishes it from these similar compounds. Its high lipophilicity allows for effective accumulation in keratinous tissues, enhancing its therapeutic efficacy against stubborn fungal infections .

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

1

Exact Mass

327.1753775 g/mol

Monoisotopic Mass

327.1753775 g/mol

Heavy Atom Count

23

Appearance

Powder

UNII

012C11ZU6G

GHS Hazard Statements

Aggregated GHS information provided by 304 companies from 18 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 304 companies. For more detailed information, please visit ECHA C&L website;
Of the 17 notification(s) provided by 303 of 304 companies with hazard statement code(s):;
H315 (44.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (44.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (44.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H400 (92.74%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (97.69%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Treatment of onychomycosis

Pharmacology

Terbinafine Hydrochloride is a synthetic allylamine derivative structurally related to naftifine, antifungal Terbinafine Hydrochloride blocks ergosterol biosynthesis by inhibition of squalene epoxidase, part of the sterol synthesis pathway for the fungal cell membrane. Highly lipophilic, it tends to accumulate in skin, nails, and fatty tissues. Terbinafine is active against dermatophytes. (NCI04)

MeSH Pharmacological Classification

Enzyme Inhibitors

ATC Code

QS02CA91

Pictograms

Environmental Hazard Irritant

Irritant;Environmental Hazard

Other CAS

78628-80-5

Wikipedia

Terbinafine hydrochloride

FDA Medication Guides

Lamisil
Terbinafine Hydrochloride
GRANULE;ORAL
TABLET;ORAL
NOVARTIS
03/29/2019

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-09-12

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